Butyl Triacontanoate

Description

Historical Context of Long-Chain Esters in Chemical Research

Long-chain esters, formed from the esterification of long-chain carboxylic acids (fatty acids) and alcohols, have a significant historical presence in chemical research due to their prevalence in natural waxes, fats, and oils. Waxes, which are typically solid at room temperature, are well-known examples of long-chain esters and have been studied for their physical properties, such as their water-repellent nature. Naturally occurring wax esters exhibit chemical diversity and are found in various biological matrices, including plants, insects, and marine organisms. The investigation of these natural sources has historically been a key driver in identifying and characterizing novel long-chain esters.

Significance of Butyl Triacontanoate in Advanced Materials Science

Research into long-chain esters has shown their potential in advanced materials science, particularly in the context of developing bio-based polymers and coatings. Long-chain cellulose (B213188) esters, for instance, have been explored for their applications in packaging and injection molding due to desirable properties such as improved moisture barrier characteristics, heat sealability, and mechanical strength.

However, specific research detailing the direct significance or application of this compound in advanced materials science is limited within the surveyed literature. While its structure as a long-chain ester suggests potential for incorporation into lipid-based materials or as a modifier, current research primarily highlights its identification in natural extracts and its utility in analytical chemistry.

Current Research Gaps and Future Directions in this compound Studies

Current research on this compound, as indicated by available information, includes its identification as a constituent in certain plant species, such as Jacaranda oxyphylla, where it has shown acetylcholinesterase inhibitory activity. This suggests a potential avenue for future research into its biological properties and possible pharmacological applications, although dosage and safety profiles are outside the scope here.

Another documented application is its use as an internal standard in analytical techniques, specifically for the determination of solanesol (B192409) in tobacco using gas chromatography. imsc.res.incmascenter.orgnih.gov This highlights its role in quantitative chemical analysis.

Research gaps exist in fully exploring the material science applications of this compound itself. While related long-chain esters are being investigated for their roles in polymers and coatings, the specific properties and potential uses of this compound in these areas are not extensively documented in the provided sources. Future directions could involve investigating its thermal properties, compatibility with various polymer matrices, and its potential as a component in waxes, coatings, or other functional materials, drawing parallels from research on other long-chain esters. Further phytochemical studies on other natural sources might also reveal its presence and potential biological roles.

Physical and Chemical Properties

Based on available data, some key physical and chemical properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₃₄H₆₈O₂ | cmascenter.orgimsc.res.inplantaedb.comcmascenter.orgnih.gov |

| Molecular Weight | 508.9 or 508.90300 g/mol | cmascenter.orgimsc.res.inplantaedb.comcmascenter.orgnih.gov |

| CAS Number | 105025-97-6 | cmascenter.orgimsc.res.inplantaedb.comcmascenter.orgnih.gov |

| Synonyms | Triacontanoic acid, butyl ester | wikipedia.orgcmascenter.orgimsc.res.inplantaedb.comcmascenter.orgnih.gov |

| Physical State | Slightly yellow fluffy crystalline powder; Crystalline Solid | cmascenter.org |

| Melting Point | 65-66 °C | |

| Solubility | Acetone, Chloroform, Ether, Hexane |

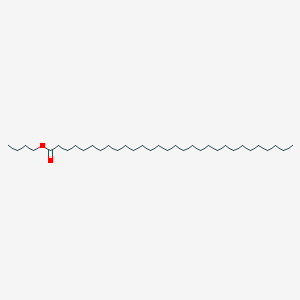

Structure

2D Structure

Properties

IUPAC Name |

butyl triacontanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34(35)36-33-6-4-2/h3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTBQKLEKOOBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407722 | |

| Record name | Butyl Triacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105025-97-6 | |

| Record name | Butyl Triacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies of Butyl Triacontanoate

Advanced Chemical Synthesis Routes

Advanced chemical synthesis routes for esters often involve optimized reaction conditions and the use of catalysts to enhance yield and purity.

Esterification is a fundamental reaction for synthesizing esters, typically involving the reaction of a carboxylic acid and an alcohol. For butyl triacontanoate, this would involve triacontanoic acid and n-butanol. The direct esterification is often an equilibrium-limited reaction. To drive the reaction towards product formation, strategies such as using an excess of one reactant or removing water (a byproduct) are employed.

Acid catalysts are commonly used to facilitate esterification. For instance, sulfuric acid is a preferred catalyst in the esterification of triacontanoic acid with ethanol (B145695) due to its strong acidic nature, which protonates the carboxyl group and enhances the nucleophilic attack by the alcohol. wikipedia.org Similarly, sulfuric acid and hydrochloric acid are used as acid catalysts in the esterification of cyanoacetic acid with butanol to synthesize butyl cyanoacetate. mpg.de The kinetics of esterification reactions can be influenced by factors such as temperature, the molar ratio of reactants, and catalyst concentration. Studies on the esterification of acetic acid with butanol, catalyzed by sulfuric acid, have investigated the effect of these variables on the conversion rate. nih.govnih.gov

Optimization of esterification processes for long-chain esters like this compound would involve determining the optimal catalyst concentration, reaction temperature, and reactant molar ratios to maximize yield and minimize reaction time. The removal of water, potentially through azeotropic distillation, would be crucial for shifting the equilibrium towards ester formation, especially given the likely high boiling point of this compound.

Catalytic methods play a significant role in improving the efficiency and selectivity of ester synthesis. Both homogeneous and heterogeneous catalysts can be employed.

Homogeneous catalysts are in the same phase as the reactants, typically in solution. Acid catalysts like sulfuric acid are examples of homogeneous catalysts used in esterification. wikipedia.orgnih.gov While effective, homogeneous catalysts can be difficult to separate from the reaction mixture, potentially leading to product contamination and environmental concerns. Homogeneous catalysis is widely practiced in the synthesis of complex molecules, including fine chemicals and pharmaceuticals. The success of homogeneous catalysis often relies on the ability to modulate the reactivity of a metal center and achieve high precision and selectivity.

Heterogeneous catalysts are in a different phase from the reactants, making their separation from the product mixture significantly easier, which is advantageous for industrial processes. Various solid materials can act as heterogeneous catalysts for esterification and transesterification reactions. Metal oxides, zeolites, and supported metal nanoparticles are examples of heterogeneous catalysts used in organic synthesis.

Mg-containing solid catalysts have shown promise in ester synthesis and related reactions. For instance, alumina-supported magnesium oxide has been found to be particularly selective in the transesterification of fatty methyl esters with natural sterols, affording high yields of phytosterol esters. Magnesium oxide or zinc oxide can lead to high yields of phytosterol esters, although magnesium oxide, being more basic, can favor side reactions like dehydration. Mg-Ba mixed oxide catalysts synthesized using a co-precipitation method have been evaluated for the continuous transesterification of glycerol (B35011) to glycerol carbonate, showing activity dependent on strong basic centers originating from Mg and Ba. Magnesium-based catalysts, including heteroleptic magnesium complexes, have also been investigated for polymerization reactions, demonstrating high reactivity. The application of Mg-containing solid catalysts to the synthesis of this compound from triacontanoic acid and butanol could involve exploring different magnesium compounds or supported magnesium catalysts to optimize activity and selectivity for this specific long-chain ester.

Beyond direct esterification, alternative strategies can be employed for ester synthesis. One such route involves the preparation of an acid chloride intermediate from the carboxylic acid, followed by reaction with the alcohol. wikipedia.org For ethyl triacontanoate, triacontanoic acid is reacted with chlorinating agents like thionyl chloride to yield triacontanoyl chloride, which is then further reacted. wikipedia.org This method can offer better control over the reaction and potentially lead to higher purity products by avoiding the equilibrium limitations of direct esterification. Transesterification, the reaction of an ester with an alcohol to form a different ester and alcohol, is another method that could be adapted for this compound synthesis, potentially starting from a more readily available ester of triacontanoic acid. wikipedia.org Novel approaches in ester synthesis also include the use of flow microreactors for direct synthesis of tertiary butyl esters, which can offer increased efficiency and sustainability compared to batch processes.

Catalytic Approaches in this compound Synthesis

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis, or biocatalysis, offers an environmentally friendly alternative for ester production, often proceeding under milder conditions compared to chemical synthesis. Lipases are a class of enzymes commonly used to catalyze esterification and transesterification reactions.

Enzymatic synthesis of esters typically involves the reaction of a fatty acid or its derivative with an alcohol in the presence of a lipase (B570770) enzyme. Immobilized lipases are often preferred due to their enhanced stability and reusability. Studies have explored the enzymatic synthesis of various esters, such as butyl acetate (B1210297), using immobilized lipases from Rhizopus oryzae. The conversion yield in enzymatic synthesis can be influenced by factors such as the amount of immobilized lipase, the amount of water present, the molar ratio of substrates, and temperature.

Lipase-Catalyzed Esterification (e.g., Candida antarctica lipase B (CALB))

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides, but they can also catalyze the reverse reaction, esterification, in non-aqueous or biphasic systems uni-plovdiv.bgredalyc.org. Candida antarctica lipase B (CALB) is a widely used and well-studied lipase known for its stability and broad substrate specificity, making it suitable for catalyzing the formation of various esters, including those with long fatty acid chains sigmaaldrich.comscielo.brd-nb.info. CALB can catalyze the esterification reaction between a fatty acid, such as triacontanoic acid, and an alcohol, such as butanol, to form the corresponding ester, this compound. This reaction typically involves a ping-pong bi-bi mechanism where the enzyme is first acylated by the fatty acid before reacting with the alcohol nih.gov.

Optimization of Enzymatic Reaction Parameters (e.g., temperature, substrate molar ratio, enzyme content, added water)

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of lipase-catalyzed esterification. Factors such as temperature, substrate molar ratio, enzyme concentration, and water content significantly influence the reaction rate and equilibrium.

Studies on the enzymatic synthesis of other butyl esters, such as butyl acetate and butyl butyrate (B1204436) catalyzed by lipases including CALB (often in its immobilized form, Novozym 435), provide insights into the effect of these parameters redalyc.orgnih.govcore.ac.ukinteresjournals.orgresearchgate.net.

Temperature: Reaction temperature affects enzyme activity and stability. Optimal temperatures for lipase activity vary depending on the specific enzyme and reaction medium. For instance, optimal temperatures for butyl acetate synthesis catalyzed by immobilized CALB have been reported around 46-48.8 °C nih.govcore.ac.uk. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation over time.

Substrate Molar Ratio: The molar ratio of the alcohol (butanol) to the fatty acid (triacontanoic acid) can influence the reaction equilibrium and yield. An excess of one substrate can drive the reaction towards product formation according to the law of mass action. Studies have shown that an excess of alcohol can be favorable for ester synthesis redalyc.orgresearchgate.net.

Enzyme Content: Increasing the enzyme concentration generally increases the reaction rate, up to a certain point where mass transfer limitations or enzyme aggregation may occur. The optimal enzyme content needs to be determined experimentally for a specific reaction system redalyc.orgnih.govcore.ac.ukinteresjournals.org.

Added Water: Water content plays a complex role in lipase-catalyzed esterification. While a low water content is necessary to shift the equilibrium towards synthesis, a certain amount of water is required for enzyme activity and flexibility nih.gov. The optimal water activity or added water percentage is critical and varies depending on the enzyme and the reaction medium nih.govinteresjournals.org. Too much water can favor the reverse hydrolysis reaction, while too little can reduce enzyme flexibility and activity.

Research findings on the optimization of similar lipase-catalyzed esterifications, such as butyl acetate synthesis by immobilized CALB, demonstrate the impact of these parameters. For example, optimal conditions for ultrasound-assisted butyl acetate synthesis with Novozym 435 included a temperature of 46 °C, a butanol:acetic acid molar ratio of 3.6:1, and 0.25% added water nih.gov. Another study using immobilized CALB (MCI-CALB) for butyl acetate synthesis found optimal conditions at 48.8 °C, a 3.46:1 alcohol:acid ratio, and 0.28% added water core.ac.uk.

These studies highlight the importance of systematically optimizing these parameters to achieve high conversion yields in lipase-catalyzed esterification reactions. While specific optimal parameters for the enzymatic synthesis of this compound are not extensively detailed in the provided search results, the principles and methodologies developed for other long-chain or butyl esters catalyzed by CALB are directly applicable.

Immobilized Enzyme Systems for this compound Production

Enzyme immobilization involves attaching the enzyme to a solid support, offering several advantages for industrial applications, including improved enzyme stability, reusability, and ease of separation from the reaction mixture uni-plovdiv.bgnih.govseplite.com. Immobilized lipases, such as Novozym 435 (CALB immobilized on an acrylic resin), are widely used for ester synthesis sigmaaldrich.comscielo.brnih.govcore.ac.uk.

Various immobilization techniques exist, including adsorption, covalent binding, entrapment, and cross-linking nih.govseplite.com. The choice of support material and immobilization method can significantly impact the activity, stability, and reusability of the immobilized enzyme researchgate.netort.edu.uy. For the synthesis of this compound, using an immobilized lipase would allow for repeated use of the biocatalyst, contributing to a more cost-effective process.

Studies on immobilized lipases for the synthesis of other esters demonstrate their effectiveness and reusability. For instance, immobilized Aspergillus pseudotamarii lipase on snail shell showed improved thermal stability and reusability in butyl butyrate synthesis compared to the free enzyme uni-plovdiv.bgresearchgate.net. Immobilized recombinant CS-2 lipase on kieselguhr was successfully used for butyl acetate synthesis, maintaining significant activity over multiple cycles interesjournals.org. CALB immobilized on magnetic nanoparticles also showed good reusability in the synthesis of methyl and ethyl butyrate scielo.br. These findings suggest that immobilizing CALB or other suitable lipases on an appropriate support would be beneficial for the efficient production of this compound.

Effect of Ultrasound on Enzymatic Synthesis

Ultrasound technology has emerged as a tool to enhance enzymatic reactions, including esterification nih.govcore.ac.uknih.govum.esnottingham.ac.uk. The application of ultrasound can improve mass transfer between the substrates and the enzyme, reduce diffusion limitations, and potentially alter enzyme conformation, leading to increased activity and reaction rates core.ac.uknih.govum.es.

Research on ultrasound-assisted enzymatic synthesis of butyl acetate catalyzed by immobilized CALB (Novozym 435 and MCI-CALB) has shown positive effects nih.govcore.ac.uknih.gov. Ultrasound irradiation improved process productivity, allowed for higher substrate concentrations, and enhanced enzyme recycling and stability compared to traditional mechanical stirring nih.govnih.gov. The use of ultrasound can be particularly beneficial in reaction systems involving poorly miscible substrates or viscous media, which might be relevant for the synthesis of long-chain esters like this compound where the fatty acid substrate (triacontanoic acid) is a solid at room temperature.

The synergistic effect of ultrasound and immobilized enzymes has been observed, where ultrasound can help overcome diffusion limitations associated with the support matrix and improve the accessibility of substrates to the immobilized enzyme's active site core.ac.uknih.govum.es. Applying ultrasound during the enzymatic synthesis of this compound could potentially lead to higher reaction rates and yields.

Derivatization and Analogues of this compound

Synthesis of this compound Analogues

The synthesis of analogues of this compound would involve esterification reactions using butanol and modified triacontanoic acid derivatives, or modified butanol derivatives and triacontanoic acid, or modified forms of both reactants. These syntheses could potentially employ enzymatic or chemical methods, similar to the synthesis of the parent compound. However, specific examples or methodologies for the synthesis of this compound analogues were not found in the consulted literature.

Modification at Specific Positions (e.g., C-17 amide and amino analogs)

Research into the modification of fatty acid esters at specific positions along the carbon chain allows for the fine-tuning of their properties and the creation of novel analogs with potentially different applications. Introducing functional groups such as amide or amino moieties at defined positions can significantly impact a molecule's polarity, reactivity, and interactions with biological systems or other molecules.

Therefore, a comprehensive discussion with detailed research findings and data tables specifically for the C-17 amide and amino analogs of this compound cannot be provided based on the information retrieved. Further specific research literature or patent databases might contain details on this particular modification.

Advanced Analytical and Spectroscopic Characterization of Butyl Triacontanoate

Chromatographic Techniques

Chromatographic techniques are fundamental for separating Butyl Triacontanoate from other components in a mixture, which is often necessary before spectroscopic analysis or for direct quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For a large, relatively non-volatile ester like this compound, GC-MS analysis often necessitates specific sample preparation strategies, such as derivatization, to enhance its volatility and thermal stability. GC-MS allows for the separation of the compound based on its volatility and interaction with the stationary phase in the GC column, while the MS detector provides mass spectral data that can be used for identification through comparison with spectral libraries mdpi.comnih.govnih.gov. Quantification is achieved by measuring the peak area or height of the compound in the chromatogram against a calibration curve prepared with known concentrations of the standard.

Derivatization Strategies for GC-MS Analysis (e.g., butylation, trimethylsilylation)

Derivatization is a critical step for analyzing less volatile or polar compounds like long-chain fatty acid esters by GC-MS. It involves chemically modifying the analyte to increase its volatility, reduce adsorption to the GC system components, and improve peak shape and detector response research-solution.com.

Butylation is a derivatization strategy that can be applied to carboxylic acids to form more volatile butyl esters, which are suitable for GC analysis research-solution.com. While this compound is already a butyl ester, the principle of esterification is relevant to the synthesis or modification of such compounds for GC analysis. For instance, derivatization of a carboxylic acid with tetrabutylammonium (B224687) hydroxide (B78521) (TBH) can form butyl esters, leading to longer retention times in a GC column research-solution.com.

Quantitative Analysis of this compound in Complex Mixtures

Quantitative analysis of this compound in complex mixtures using GC-MS involves careful method development and validation. This typically includes establishing a calibration curve using known concentrations of a this compound standard, optimizing chromatographic conditions for separation, and using appropriate internal standards to account for variations in sample preparation and injection frontiersin.orgnih.gov. The selected internal standard should be a compound with similar chemical properties to this compound but not present in the sample matrix. The ratio of the analyte peak area to the internal standard peak area is then used for quantification. Methods for quantitative analysis by GC-MS have been developed for various compounds, often involving derivatization steps and the use of internal standards to ensure accuracy and reproducibility frontiersin.orgnih.govresearchgate.net.

Liquid Chromatography (LC) Applications

Liquid Chromatography (LC) is a separation technique suitable for compounds that are not sufficiently volatile or are thermally labile for GC analysis. While GC-MS is often preferred for more volatile esters, LC, particularly when coupled with mass spectrometry (LC-MS), can also be applied to the analysis of long-chain lipids and esters like this compound, especially if they are part of a less volatile fraction of a sample or if derivatization for GC is problematic nih.govescholarship.org. LC separates compounds based on their interactions with a stationary phase and a mobile phase. Different LC modes (e.g., reversed-phase, normal-phase) can be employed depending on the polarity of the analyte and the matrix. LC-MS offers complementary information to GC-MS, particularly for higher molecular weight or more polar compounds nih.gov.

Headspace-Solid Phase Microextraction (HS-SPME) coupled with GC-MS

Headspace-Solid Phase Microextraction (HS-SPME) is a sample preparation technique that can be coupled with GC-MS for the analysis of volatile and semi-volatile compounds in the headspace above a sample frontiersin.orgnih.govuc.edu. This technique involves exposing a coated fiber to the headspace, where analytes partition from the sample matrix onto the fiber coating. The fiber is then inserted into the GC injector, where the analytes are thermally desorbed and transferred onto the GC column for separation and subsequent MS detection frontiersin.orgnih.gov. HS-SPME is a solvent-free and sensitive technique that is particularly useful for analyzing volatile components in various matrices frontiersin.orgnih.govuc.edu. While this compound is a relatively large ester and may not be highly volatile, HS-SPME could potentially be applied to analyze its presence in matrices where it might be present in the headspace, or as a sample preparation step for more volatile byproducts or related compounds in a synthesis or degradation study. The optimization of HS-SPME parameters, such as extraction temperature, time, and the choice of fiber coating, is crucial for efficient extraction of analytes frontiersin.orgnih.gov.

Spectroscopic Methods

Spectroscopic methods provide valuable structural information about this compound. Mass spectrometry, as discussed in the context of GC-MS, provides molecular weight and fragmentation pattern information, which is critical for identification universalclass.com. Other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, offer complementary details about the molecular structure and functional groups present.

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for determining the complete structure of organic molecules universalclass.comslideshare.net. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, the types and connectivity of atoms in this compound can be elucidated. For a long-chain ester, characteristic signals for the butyl group and the long hydrocarbon chain of the triacontanoate moiety would be expected youtube.com.

IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation due to molecular vibrations universalclass.comslideshare.net. The IR spectrum of this compound would show characteristic absorption bands corresponding to the carbonyl group (C=O) of the ester linkage, as well as C-H stretching and bending vibrations from the alkyl chains youtube.compstc.org.

While specific detailed spectroscopic data (NMR and IR spectra) for this compound were not found in the immediate search results, the general principles of applying these techniques to organic molecules, including esters and long-chain hydrocarbons, are well-established universalclass.comslideshare.netyoutube.compstc.orglibretexts.org. Analysis of the mass spectrum (from GC-MS) would provide the molecular ion peak (M+) corresponding to the molecular weight of this compound (508.90 g/mol ) scbt.com, along with characteristic fragmentation ions that help confirm its structure.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 105025-97-6 (Based on CAS number search, CID for Triacontanoic Acid Butyl Ester) scbt.com |

| Triacontanoic acid | 10471 |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 513981 |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | 6830 |

| Tetrabutylammonium hydroxide (TBH) | 11062 |

| Trimethylsilyl (TMS) group | 16210486 |

| Methoxylamine hydrochloride | 32776 |

| N-trimethylsilylimidazole (SIM) | 17987 |

| Trimethylchlorosilane (TMCS) | 8007 |

| tert-Butyldimethylsilyl (TBDMS) group | 131266 |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | 70345 |

Interactive Data Tables

For example, a hypothetical table showing GC-MS data could be structured as follows:

| Analyte | Retention Time (min) | Major MS Ions (m/z) |

| This compound | [Hypothetical Value] | [Hypothetical Ions] |

| Internal Standard | [Hypothetical Value] | [Hypothetical Ions] |

Similarly, a hypothetical table for spectroscopic data could show characteristic peaks:

| Technique | Spectral Feature | Wavenumber/Chemical Shift/m/z | Assignment |

| IR | C=O Stretch | [Hypothetical Value] cm⁻¹ | Ester |

| ¹H NMR | Butyl -CH₂- | [Hypothetical Value] ppm | Butyl group |

| Mass Spec | [M]+ | [Hypothetical Value] | Molecular Ion |

Without specific data from the search results for this compound, these tables remain illustrative of the type of data that would be generated and presented in a comprehensive characterization study.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by examining the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). Analysis of the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra provides crucial information about the different functional groups and their arrangement in this compound.

For a long-chain ester like this compound, the ¹H NMR spectrum would typically show distinct signals corresponding to the protons of the butyl group and the long triacontanoate chain. The terminal methyl protons (CH₃) would appear as a triplet around 0.8-0.9 ppm. The methylene (B1212753) protons (CH₂) along the long aliphatic chain would give rise to a complex set of signals, likely appearing as broad multiplets in the upfield region of the spectrum (around 1.2-1.4 ppm), with the intensity reflecting the large number of equivalent methylene groups. The methylene group adjacent to the ester carbonyl (α-CH₂) would typically resonate further downfield, around 2.2-2.3 ppm, often appearing as a triplet due to coupling with the adjacent methylene group. The methylene protons of the butyl group directly attached to the ester oxygen (-OCH₂) would be shifted significantly downfield (around 4.0-4.2 ppm) due to the deshielding effect of the oxygen atom, likely appearing as a triplet. The remaining methylene protons of the butyl chain would appear in the aliphatic region, with their exact shifts and splitting patterns depending on their position relative to the oxygen.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon (C=O) of the ester group is highly deshielded and would appear as a characteristic signal in the range of 170-175 ppm. The carbon atoms of the butyl group would show signals at distinct chemical shifts, with the carbon directly attached to the oxygen being the most deshielded (around 60-65 ppm). The methylene carbons of the long triacontanoate chain would give rise to signals in the aliphatic region (around 20-40 ppm), with the α-methylene carbon (adjacent to the carbonyl) typically appearing slightly more deshielded than the other methylene carbons. The terminal methyl carbon would resonate in the upfield region (around 10-15 ppm). The symmetry of the long aliphatic chain would result in many of the methylene carbons being chemically equivalent, leading to fewer distinct signals in the ¹³C NMR spectrum than the total number of carbon atoms in the chain masterorganicchemistry.com.

While specific NMR data for this compound was not extensively detailed in the search results, general principles of ester NMR apply rsc.orgnih.govhmdb.cachemicalbook.comhmdb.cahmdb.cahmdb.cachemicalbook.comcdnsciencepub.comresearchgate.net. Studies on related long-chain esters and butyl esters provide a basis for predicting the expected spectral features nih.govchemicalbook.comhmdb.cahmdb.cachemicalbook.com.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A prominent feature in the IR spectrum of an ester is the strong absorption band for the carbonyl stretching vibration (C=O), which typically appears in the region of 1735-1750 cm⁻¹. The exact position of this band can be influenced by the surrounding chemical environment. Another significant absorption would be due to the C-O stretching vibrations of the ester group, which typically appear as two bands in the region of 1000-1300 cm⁻¹. The long aliphatic chains would also contribute several characteristic bands, including C-H stretching vibrations (around 2850-2960 cm⁻¹) and C-H bending vibrations (around 1450-1470 cm⁻¹ and 1370-1390 cm⁻¹). The presence of a long methylene chain would also be indicated by a rocking vibration around 720 cm⁻¹.

Mass Spectrometry (MS) beyond GC-MS

While Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds, other mass spectrometry techniques can provide complementary and sometimes more detailed information about the molecular weight and fragmentation of this compound, especially for higher molecular weight or less volatile samples.

High-resolution mass spectrometry (HRMS), such as using a GEC-AEI MS-902 or similar instruments, can provide accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions deepseadrilling.orgdeepseadrilling.org. This is particularly useful for confirming the molecular formula of this compound (C₃₄H₆₈O₂) and identifying the composition of fragment ions to deduce structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often used for larger or more polar molecules, although esters can also be analyzed by ESI, often forming adducts with ions like sodium researchgate.netrsc.org. ESI-MS can provide the molecular weight of the intact this compound molecule, potentially as protonated or adduct ions. Tandem mass spectrometry (MS/MS) can be coupled with ESI or other ionization methods to fragment the parent ion and analyze the resulting product ions, providing detailed structural information through fragmentation patterns escholarship.orgsemanticscholar.org. This can help in confirming the ester linkage and the lengths of the acid and alcohol portions of the molecule.

While GC-MS is frequently used for the analysis of fatty acid esters, including those with long chains after derivatization deepseadrilling.orgsemanticscholar.orgcopernicus.orgdeepseadrilling.orgresearchgate.net, techniques like HRMS and ESI-MS/MS offer advantages in terms of accurate mass determination and detailed fragmentation analysis, which are valuable for unambiguous identification and structural characterization of this compound, especially in complex matrices or when dealing with very long chain lengths.

Biological and Biomedical Research Applications of Butyl Triacontanoate

Biological Activity and Pharmacological Studies

The pharmacological profile of butyl triacontanoate is not yet extensively documented in scientific literature. However, preliminary insights can be drawn from studies on analogous compounds, which suggest a range of potential biological activities.

While direct studies on the antimicrobial and antibacterial properties of this compound are limited, the broader class of fatty acid esters has demonstrated notable activity against various microorganisms. The antimicrobial efficacy of these esters is often influenced by the chain length of both the fatty acid and the alcohol component.

Research indicates that fatty acids and their esters can exert their antimicrobial effects through the disruption of bacterial cell membranes, leading to cell lysis. nih.gov Medium to long-chain fatty acids are known to be more effective against Gram-positive bacteria. scielo.br The outer membrane of Gram-negative bacteria can act as a barrier against hydrophobic compounds, making them generally more resistant. scielo.br

Studies on various fatty acid esters have shown a spectrum of antibacterial and antifungal activities. For instance, methyl esters of linoleic and oleic acid have demonstrated antibacterial properties. scielo.br Similarly, esters of fatty acids with 6 to 18 carbon atoms exhibit significant antibacterial, anti-yeast, and anti-mold activity. nih.gov Given that this compound is a long-chain fatty acid ester, it is plausible that it may possess similar antimicrobial properties, though specific research is required to confirm this.

Table 1: Antimicrobial Activity of Related Fatty Acid Esters

| Compound | Target Microorganism(s) | Observed Effect |

|---|---|---|

| Linoleic acid methyl ester | Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli | Antibacterial activity |

| Oleic acid methyl ester | Mycobacterium aurum | Antibacterial activity |

| Glycerol (B35011) caprylate (C10) | Bacteria, yeast, mold | Significant antimicrobial activity |

Triacontanol has been noted for its inhibitory effect on lipid peroxidation, a key process in inflammation and oxidative stress. evitachem.com This suggests that its derivatives, including this compound, might also possess anti-inflammatory capabilities. The mechanism of action for many anti-inflammatory compounds involves the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases, which are involved in the inflammatory cascade.

Phenolic compounds with tert-butyl groups are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom to neutralize free radicals. mdpi.com While this compound is not a phenolic compound, the general principle of molecular structure influencing antioxidant capacity is relevant. The long aliphatic chain of this compound could influence its interaction with cellular membranes and lipid peroxidation processes. Further investigation is necessary to determine if this compound exhibits direct radical scavenging activity or other antioxidant effects.

There is currently no direct evidence to suggest that this compound possesses acetylcholinesterase (AChE) inhibitory activity. However, research on other triacontanoate esters has shown potential in this area. For example, 2-(4-hydroxyphenyl)ethyl triacontanoate, a fatty acid ester identified in the leaves of Jacaranda oxyphylla, exhibited significant acetylcholinesterase inhibitory activity, with inhibition rates ranging from 60% to 77%. evitachem.com

Acetylcholinesterase inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like Alzheimer's disease. nih.gov The inhibitory activity of these compounds is often related to their ability to bind to the active site of the AChE enzyme. nih.govnih.gov The structure of the ester, including the nature of the alcohol and fatty acid chains, plays a crucial role in this interaction. who.int Whether the specific structure of this compound allows for such an interaction remains to be investigated.

The influence of this compound on cellular metabolism is an area that has not been specifically explored. The metabolism of butyl esters can occur in microorganisms, where they can be used in biosynthesis pathways. For instance, butyl butyrate (B1204436) is produced microbially for use as a flavor and fragrance compound. nih.gov It is conceivable that this compound could be metabolized by certain cells, potentially influencing fatty acid metabolism or other pathways. However, without direct studies, any proposed effects remain speculative.

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix. mdpi.commdpi.com They are notoriously resistant to antimicrobial agents. mdpi.comnih.gov There is no current research indicating that this compound has any effect on biofilm formation or disruption. The ability of a compound to interfere with biofilm formation often relates to its ability to disrupt cell-to-cell signaling (quorum sensing) or the integrity of the biofilm matrix. nih.gov

While direct studies on this compound as a plant growth regulator are scarce, extensive research on its parent alcohol, 1-triacontanol (B3423078), provides a strong basis for its potential in this area. 1-Triacontanol is a well-established natural plant growth regulator that has been shown to enhance the growth and yield of a wide variety of crops. evitachem.com It is believed that the beneficial effects of 1-triacontanol are due to its influence on various physiological and biochemical processes in plants.

The proposed mechanism of action for 1-triacontanol involves the enhancement of photosynthesis, protein synthesis, and the uptake of nutrients. It is thought that these effects are mediated by a secondary messenger. The application of 1-triacontanol can lead to increased cell division and the development of larger root and shoot systems. As a derivative of 1-triacontanol, this compound may exhibit similar plant growth-promoting properties, potentially acting as a slow-release source of 1-triacontanol.

Potential in Plant Growth Regulation (referencing related compounds like 1-triacontanol)

Auxin Destruction Modulation

The interaction between Triacontanol and auxins, a class of crucial plant hormones, suggests a modulatory role in their activity. Research indicates that while Triacontanol can potentiate the effects of other plant hormones like gibberellins, its interaction with auxins is more complex. scielo.org.co One study observed that Triacontanol appears to decrease the influence of auxins, suggesting a "destruction" effect. scielo.org.co This modulation of auxin levels is critical for various developmental processes in plants. By influencing auxin metabolism, this compound could potentially be used to manipulate plant architecture, root development, and flowering time. It is understood that Triacontanol helps regulate auxin levels, leading to increased cell elongation and division, which results in larger and stronger plants. zylemsa.co.za

Crop Yield Enhancement

A significant body of research underscores the efficacy of Triacontanol in enhancing crop yields across a wide range of species. tandfonline.comresearchgate.net This enhancement is attributed to its multifaceted effects on plant physiology. Triacontanol has been shown to improve the growth and/or yield of major annual vegetables, agronomic and horticultural crops, and even forest species. tandfonline.com The application of Triacontanol has led to notable increases in the yield of crops such as wheat, rice, maize, potatoes, and soybeans. vernado.co.nz

The mechanisms behind this yield enhancement include:

Increased Photosynthesis: Triacontanol boosts the efficiency of photosynthesis, the process by which plants convert light energy into chemical energy. vernado.co.nzwikipedia.org This leads to improved carbon dioxide assimilation and enhanced chlorophyll (B73375) synthesis. vernado.co.nz

Accelerated Growth and Development: It promotes faster germination, increased root development for better nutrient uptake, and enhanced shoot elongation. vernado.co.nz

Improved Nutrient Uptake: Triacontanol enhances the permeability of cell membranes, allowing for more efficient absorption of essential minerals from the soil. vernado.co.nzplantgrowthhormones.com

The following table summarizes the reported effects of Triacontanol on the yield of various crops:

| Crop | Reported Yield Increase | Reference |

| Cotton | 12-31% (seed and foliar treatment) | tandfonline.com |

| Rice | 17-21% (soil application) | tandfonline.com |

| Winter Wheat | 12% (foliar application) | tandfonline.com |

| Tomato | Higher number of fruits, fruit weight, and total yield | nih.gov |

| Hyacinth Bean | 56.3% increase in seed-yield | researchgate.net |

Mechanistic Investigations

Molecular Mechanisms of Biological Action

The precise molecular mechanisms of Triacontanol, and by extension this compound, are still under investigation, but a key aspect of its mode of action is believed to be the elicitation of a second messenger. Research has shown that Triacontanol rapidly triggers the formation of L(+)-adenosine in plants. tandfonline.comtandfonline.com This secondary messenger is thought to be responsible for transmitting the growth-promoting signal throughout the plant. nih.gov The rapid increase in the ratio of L(+)-adenosine to D(–)-adenosine is a critical early step in Triacontanol's action. tandfonline.com

Interactions with Biological Systems

Triacontanol interacts with various biological systems within the plant to produce its growth-regulating effects. It has been shown to influence the functionality of plant hormones, enhancing the activity of some while modulating others. scielo.org.covernado.co.nz Its application can lead to an increase in the production of beneficial hormones such as cytokinins and gibberellins. vernado.co.nz Furthermore, Triacontanol helps plants combat environmental stresses by regulating the production of stress-related hormones like abscisic acid. vernado.co.nz

Enzyme Inhibition Studies

Current research on Triacontanol does not indicate that it acts as an enzyme inhibitor. Instead, the available evidence consistently points towards its role in enhancing the activity of various key enzymes in plants. tandfonline.comwikipedia.org For instance, Triacontanol has been reported to increase the activity of enzymes involved in photosynthesis, such as RuBisCO, and those related to nitrogen metabolism, like nitrate (B79036) reductase and carbonic anhydrase. nih.govresearchgate.net This enhancement of enzymatic activity is a cornerstone of its growth-promoting effects. plantgrowthhormones.comnbinno.com

Biotechnological and Pharmaceutical Applications

In controlled environments like greenhouses and hydroponic systems, Triacontanol can promote biomass accumulation. vernado.co.nz It is also used to stimulate the development and resilience of turf and pasture. vernado.co.nz While its agricultural applications are well-documented, there is currently a lack of scientific literature supporting any specific pharmaceutical applications for this compound or Triacontanol.

Role in Drug Delivery Systems (e.g., skin permeation enhancement studies of related compounds)

Long-chain fatty acid esters are recognized for their potential to modify drug delivery kinetics, primarily by acting as permeation enhancers in topical formulations or as release-modifying agents in controlled-release systems. The lipophilic nature of this compound, owing to its long alkyl chains, suggests it could function similarly.

Fatty acid esters can enhance the penetration of drugs through the skin by disrupting the highly ordered lipid structure of the stratum corneum, the outermost layer of the epidermis. This disruption can increase the fluidity of the lipid matrix, thereby facilitating the diffusion of drug molecules. Studies on various fatty acid esters have demonstrated their efficacy in enhancing the transdermal delivery of both lipophilic and hydrophilic drugs. The mechanism often involves the ester partitioning into the intercellular lipids of the stratum corneum, which temporarily alters its barrier function. For instance, esters of fatty acids have been shown to increase the permeation of drugs by disordering the lipid structure of the stratum corneum.

In addition to topical delivery, butyl esters of fatty acids have been investigated for their role in modifying drug release from polymeric microspheres. For example, butyl stearate (B1226849) has been shown to prolong the release of drugs from poly(lactic-co-glycolic acid) (PLGA) microspheres. nih.gov The inclusion of the ester within the microsphere matrix can alter the hydrophobicity and degradation rate of the polymer, thereby controlling the diffusion and release of the encapsulated drug. nih.gov

Below is a table summarizing research findings on the impact of related fatty acid esters on drug delivery systems.

| Ester Compound | Drug | Delivery System | Observed Effect |

| Butyl Stearate | Isoperidone | PLGA Microspheres | Prolonged in vitro and in vivo drug release period. nih.gov |

| Ethyl and Butyl Esters of Fatty Acids | Aclarubicin | Poly-β-hydroxybutyric acid microspheres | Enhanced the release rate of the drug. |

| Fatty Acid Glycolic Acid Esters | Various | Transdermal Patch | Enhanced transdermal delivery of active permeants. google.com |

| Polyoxyethylene Alkyl Esters | Ketoprofen | Topical Formulation | Enhanced percutaneous absorption. biomolther.org |

This table presents data on compounds structurally related to this compound to illustrate the potential mechanisms by which it could function in drug delivery systems.

Development of Biologically Active Materials

Fatty acid esters can serve as precursors or building blocks for the synthesis of more complex, biologically active molecules. The ester linkage can be a site for further chemical modification, allowing for the attachment of other functional groups or molecules. For example, sugar esters of fatty acids are synthesized for their biological activities and are used in various industries. mdpi.com

The biological activity of fatty acid esters is often related to their interaction with cellular membranes and enzymes. Long-chain fatty acids themselves can have various physiological effects. nih.gov Triacontanoic acid, the fatty acid component of this compound, is a very long-chain saturated fatty acid that has been identified as a component of mixtures with antiplatelet and cholesterol-lowering activities in animal models. caymanchem.com Esterification to this compound could potentially modulate these activities by altering its absorption, distribution, metabolism, and excretion (ADME) profile.

The development of bioactive materials often involves tuning the physicochemical properties of a molecule to optimize its interaction with a biological target. The butyl ester group in this compound could influence its partitioning into lipid membranes and its susceptibility to enzymatic hydrolysis, thereby affecting its biological action.

Potential as Natural Food Preservative

Certain fatty acid esters have demonstrated antimicrobial properties, making them candidates for use as natural food preservatives. The mechanism of action is often attributed to their ability to disrupt the cell membranes of bacteria and fungi, leading to leakage of intracellular contents and cell death. Polyglycerol esters of fatty acids, for instance, exhibit antimicrobial effects and are considered safe for consumption, making them useful as both emulsifiers and preservatives in the food industry. cnchemsino.commdpi.com

The antimicrobial efficacy of fatty acid esters is often related to the chain length of the fatty acid and the nature of the alcohol moiety. While specific studies on the preservative potential of this compound are lacking, its structure as a long-chain fatty acid ester suggests it could possess some antimicrobial activity. Long-chain fatty acids are known to have inhibitory effects against a range of microorganisms.

The application of such compounds in food preservation would depend on several factors, including their efficacy against common food spoilage organisms, their safety for consumption, and their impact on the sensory properties (taste, odor, texture) of the food product. Polyglycerol esters of fatty acids are approved for use in food as emulsifiers and are prepared from various oils and fatty acids. ecfr.gov

Below is a table summarizing the applications and properties of related fatty acid esters in the context of food preservation.

| Ester Type | Application in Food | Noted Properties |

| Polyglycerol Esters of Fatty Acids (PGFEs) | Emulsifiers, crystallization-adjusters, potential preservatives. mdpi.com | Wide range of HLB values, high bio-safety, antibacterial effects. mdpi.comresearchgate.net |

| Sucrose Esters of Fatty Acids | Emulsifiers, stabilizers. | Biodegradable, non-ionic surfactants. mdpi.com |

This table illustrates the established roles of other fatty acid esters in the food industry, suggesting a potential, though unproven, avenue for this compound.

Environmental and Ecological Implications of Butyl Triacontanoate

Occurrence in Natural Waxes and Biological Matrices

Atmospheric Presence and Formation Mechanisms in Aerosols

Organic compounds are significant constituents of atmospheric aerosols, particularly in fine particulate matter (PM2.5). europa.eucopernicus.org These organic components include a wide variety of compounds, such as organic acids and esters. europa.eucopernicus.org Methyl esters of monocarboxylic acids with chain lengths ranging from C8 to C32 are commonly detected in aerosols. europa.eucopernicus.org While butyl esters are mentioned in the context of analytical methods for aerosols, noting that methyl esters of C8-C32 monocarboxylic acids are generally more volatile and convenient for gas chromatography analysis than butyl esters europa.eucopernicus.org, specific data on the atmospheric concentration or ubiquitous presence of Butyl Triacontanoate was not found in the reviewed literature. Long-chain fatty acids themselves are recognized as major components of sea spray aerosols and play a role in atmospheric processes like ice nucleation. researchgate.net The formation mechanisms of organic compounds in aerosols can involve complex processes, including the oxidation of anthropogenic and biogenic precursors copernicus.org, but detailed mechanisms specifically accounting for the formation of butyl esters of long-chain fatty acids like this compound in the atmosphere were not described in the consulted sources.

Theoretical and Computational Studies of Butyl Triacontanoate

Molecular Modeling and Dynamics Simulations

Studies on similar long-chain molecules, like fatty acids and other esters, have utilized molecular dynamics simulations to investigate their behavior in various environments, including interfaces and bulk phases. For instance, simulations have been used to study the self-assembly of long-chain fatty acids and amides, demonstrating how intermolecular interactions influence their arrangement. wikipedia.org While direct studies on Butyl Triacontanoate were not found, similar methodologies could be applied to understand its aggregation behavior, phase transitions, and interactions with surfaces or membranes.

Molecular dynamics simulations can also be used to calculate properties such as viscosity, as demonstrated in studies on ionic liquids containing butyl groups. rsc.org Although this compound is a different class of compound, these studies highlight the applicability of molecular dynamics in predicting macroscopic properties from molecular interactions.

Structure-Function Predictions

Structure-function predictions aim to correlate the three-dimensional structure and properties of a molecule with its potential activities or behaviors. For this compound, given its long hydrocarbon chain and ester group, structure-function predictions could involve examining how its amphiphilic nature influences its interactions with lipid bilayers or other hydrophobic environments.

Research on other long-chain esters, such as ethyl triacontanoate, suggests that they can influence the formation of natural waxes and affect biological membranes by modifying membrane fluidity and permeability. This implies that the structure of the long alkyl chain and the ester linkage in this compound are key determinants in its potential interactions with biological systems or in material science applications. Computational approaches could model the insertion and orientation of this compound within lipid bilayers to predict its effect on membrane properties.

The length and saturation of the hydrocarbon chain in fatty acid esters are known to influence their melting points and packing in solid phases. scholaris.ca Computational studies could explore the various possible conformers and packing arrangements of this compound to predict its physical properties and how they relate to its molecular structure.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and properties of molecules. These calculations can be used to determine optimized molecular geometries, charge distributions, and spectroscopic properties.

While specific quantum chemical calculations for this compound were not found, DFT calculations have been applied to study the electronic properties of various organic molecules, including those with ester linkages and long alkyl chains. For example, quantum chemical calculations have been used in studies involving the electronic fluctuations in solutions containing molecules like tert-butyl alcohol. chemrxiv.org These methods can provide insights into the reactivity and stability of specific bonds within the this compound molecule.

Furthermore, quantum chemical calculations can be used to compute parameters such as dipole moment, HOMO-LUMO energy gap, ionization potential, and electron affinity, which are indicative of a molecule's reactivity and electronic behavior. researchgate.net Applying these calculations to this compound could help predict its interactions in chemical reactions or its behavior in different dielectric environments.

Data Table: Properties of Related Long-Chain Esters (Illustrative based on search findings)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Predicted) | Potential Role/Application Highlights | PubChem CID |

| This compound | C₃₄H₆₈O₂ | 508.90 | - | Internal standard for GC scbt.comscbt.com | - |

| Ethyl Triacontanoate | C₃₂H₆₄O₂ | 466.85 | - | Antimicrobial activity, Membrane influence, Reference compound in lipid chemistry | - |

| Butyl Stearate (B1226849) | C₂₂H₄₄O₂ | 340.6 | 9.8 | Algal metabolite nih.gov | 31278 |

| Butyl Octanoate | C₁₂H₂₄O₂ | 200.32 | 4.4 | Metabolite nih.gov | 11517 |

Detailed Research Findings (Synthesized from related compounds):

While direct research findings specifically on theoretical and computational studies of this compound are limited in the provided search results, the application of these methods to similar compounds suggests the following potential areas of investigation and findings:

Conformational Analysis: Molecular modeling could reveal the preferred conformations of the long triacontanoate chain and the orientation of the butyl ester group, which would influence its packing and interactions.

Intermolecular Interactions: Simulations could quantify van der Waals forces and other non-covalent interactions between this compound molecules or with solvent molecules, crucial for understanding its solubility and aggregation.

Phase Behavior: Computational studies could predict the melting behavior and solid-state packing of this compound by simulating the arrangements of molecules in crystalline or amorphous phases, similar to studies on other long-chain esters. scholaris.ca

Future Perspectives in Butyl Triacontanoate Research

Emerging Research Areas and Unexplored Potentials

Emerging research on butyl triacontanoate highlights its potential impact on biological membranes. Due to its hydrophobic nature, studies are investigating how its integration into lipid bilayers might alter membrane fluidity and permeability, suggesting a role in understanding membrane dynamics . This area of research could uncover novel insights into cellular processes influenced by membrane properties.

Another significant area of exploration is the potential of this compound as a drug delivery agent. Its hydrophobic characteristics make it a candidate for encapsulating hydrophobic drugs, potentially leading to enhanced controlled release mechanisms in pharmaceutical formulations . This could open new avenues for delivering challenging therapeutic compounds.

Beyond biomedical applications, this compound is being examined for its potential as a plant growth stimulant. Research, often in conjunction with compounds like 1-triacontanol (B3423078), suggests that formulations containing this compound could contribute to enhanced crop yields . This indicates a promising direction for agricultural research aimed at improving plant productivity.

Furthermore, studies have indicated that this compound possesses antimicrobial properties, showing effectiveness in inhibiting the growth of certain bacteria and fungi, such as Candida gabrata and Enterobacter aerogenes, in laboratory settings . This suggests potential for its use in developing new antimicrobial strategies or products.

Challenges and Opportunities in this compound Research

A key challenge in advancing this compound research lies in fully elucidating its precise mechanisms of action, particularly in biological systems. While interactions with biological membranes and antimicrobial effects have been observed, the detailed molecular pathways and specific targets involved require further in-depth investigation . Understanding these mechanisms is crucial for optimizing its potential applications.

Opportunities in this field are presented by the application of advanced analytical techniques. Methods like gas chromatography-mass spectrometry (GC-MS) have proven useful in analyzing similar long-chain esters and can be instrumental in identifying and quantifying this compound and its potential metabolites in various complex matrices nih.gov. Such techniques can provide critical data for understanding its behavior and effects in different research contexts.

Further opportunities include refining synthetic methods for this compound. While established industrial processes like esterification with sulfuric acid exist, exploring and optimizing alternative synthetic routes, such as those involving acid chloride intermediates, could lead to improved yields and higher purity levels necessary for specific research and industrial applications .

Translational Research and Industrial Applications

Translational research on this compound is focused on bridging the gap between laboratory discoveries and practical industrial applications. The cosmetic industry is actively exploring its use, valuing its stability and non-reactive nature for incorporation into products like creams and lotions, where it can contribute to desired textures and extend shelf life . Its stability also makes it a potential additive in lubricants and coatings, offering enhanced viscosity and durability due to its long carbon chain .

The potential as a drug delivery agent is a significant area for translational efforts, aiming to translate the ability to encapsulate hydrophobic drugs into viable pharmaceutical products . Similarly, the observed antimicrobial activity could be translated into developing new disinfectant products or incorporating the compound into materials to confer antimicrobial properties .

In the agricultural sector, translational research could involve developing and testing this compound-containing formulations for use as plant growth stimulants in field trials, evaluating their effectiveness on different crops and in various environmental conditions .

Q & A

Q. What established synthetic routes exist for Butyl Triacontanoate, and which parameters critically influence yield and purity?

Methodological Answer: this compound is typically synthesized via esterification reactions between triacontanoic acid and butanol, using acid catalysts (e.g., sulfuric acid) under reflux. Key parameters include molar ratio optimization (1:1.2 acid-to-alcohol for excess alcohol removal), temperature control (110–130°C), and catalyst concentration (0.5–1.5% w/w). Post-synthesis purification involves silica gel chromatography or recrystallization from non-polar solvents (e.g., hexane). Yield improvements require monitoring reaction kinetics via FT-IR for ester peak formation (C=O stretch at ~1740 cm⁻¹) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

- NMR : Confirm ester linkage via ¹³C-NMR (carbonyl resonance at ~170 ppm) and ¹H-NMR (butyl group protons at δ 0.9–1.6 ppm).

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ at m/z 467.48 (C₃₄H₆₆O₂).

- FT-IR : Absence of unreacted acid (O-H stretch ~2500–3300 cm⁻¹) ensures purity. Cross-validate with elemental analysis (C: 84.0%, H: 14.3%) .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer: Store in amber glass vials under inert gas (N₂/Ar) at −20°C to avoid oxidation. For short-term use, refrigeration (0–6°C) is acceptable. Monitor stability via periodic GC-MS analysis; degradation products (e.g., free fatty acids) should remain <2% over six months. Use desiccants to mitigate hydrolysis in humid environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points of this compound across literature?

Methodological Answer: Discrepancies (e.g., 68–72°C) often arise from polymorphic forms or impurities. Conduct differential scanning calorimetry (DSC) at controlled heating rates (2–5°C/min) to identify phase transitions. Pair with X-ray diffraction (XRD) to correlate thermal behavior with crystal structure. Purity must exceed 98% (validated by HPLC with UV detection at 210 nm) to ensure reproducibility .

Q. What experimental designs are optimal for studying this compound’s role in lipid bilayer modeling?

Methodological Answer: Use Langmuir-Blodgett troughs to form monolayers, varying surface pressure (10–50 mN/m) to assess molecular packing. Complement with atomic force microscopy (AFM) for nanoscale topography. For bilayer permeability studies, employ fluorescence assays (e.g., calcein leakage from liposomes) under controlled pH and ionic strength. Compare with shorter-chain esters to isolate chain-length effects .

Q. How can computational methods predict this compound’s interactions with hydrophobic proteins?

Methodological Answer: Apply molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model binding affinities. Solvate the system in a lipid-water interface and calculate free energy changes (ΔG) via umbrella sampling. Validate docking results with surface plasmon resonance (SPR) experiments to measure kinetic constants (kₐ, kₐ) .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Methodological Answer: Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., cell viability across concentrations: 10–100 µM). Include negative controls (solvent-only) and triplicate trials to minimize batch effects. Data normalization to baseline absorbance (OD₅₇₀ nm) is critical .

Q. How should researchers address low solubility of this compound in aqueous assays?

Methodological Answer: Optimize solvent systems using co-solvents (e.g., DMSO ≤0.1% v/v) or surfactants (e.g., Tween-80 at critical micelle concentration). For in vitro studies, pre-saturate buffers via sonication (30 min at 40 kHz) and filter through 0.22 µm membranes. Confirm solubility via dynamic light scattering (DLS) to detect aggregates >100 nm .

Q. What interdisciplinary methodologies enhance the study of this compound in biomaterials?

Methodological Answer: Integrate rheology (viscoelasticity measurements at 25–37°C) with cytotoxicity assays (e.g., ISO 10993-5 on fibroblast cultures). For drug-delivery applications, use Franz diffusion cells to quantify permeation rates through synthetic membranes. Pair with MALDI-TOF imaging to track spatial distribution in tissue models .

Q. How can meta-analysis frameworks reconcile conflicting bioactivity data for this compound?

Methodological Answer: Systematically aggregate data from ≥10 studies using PRISMA guidelines. Assess heterogeneity via I² statistics; if I² >50%, apply random-effects models. Stratify by assay type (e.g., antimicrobial vs. antioxidant) and adjust for publication bias using funnel plots. Sensitivity analyses should exclude outliers (e.g., Z-score >3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.